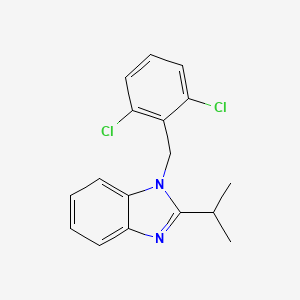
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. In
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has some limitations. It is insoluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Finally, research could focus on developing new analogs of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide with improved solubility and bioavailability.
合成法
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be synthesized through a multistep reaction starting from 3,4-dimethoxyaniline and 4-isobutylbenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then reacted with sodium methoxide to yield N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. The yield of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has also been studied for its potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)11-14-5-8-16(9-6-14)24(20,21)19-15-7-10-17(22-3)18(12-15)23-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWKEGAGLVSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)

![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)

![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)

![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)